molecular formula C5H9Cl2N3 B1380915 Pyrimidin-5-ylmethanamine dihydrochloride CAS No. 1199773-53-9

Pyrimidin-5-ylmethanamine dihydrochloride

Cat. No. B1380915
M. Wt: 182.05 g/mol
InChI Key: GGKWSOAZVMALEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Pyrimidin-5-ylmethanamine dihydrochloride is represented by the formula C5H9Cl2N3 . The parent compound, Pyrimidin-5-ylmethanamine, has a molecular weight of 109.13 g/mol .


Physical And Chemical Properties Analysis

Pyrimidin-5-ylmethanamine dihydrochloride has a molecular weight of 182.05 g/mol . The parent compound, Pyrimidin-5-ylmethanamine, has a molecular weight of 109.13 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

Synthesis of Combinatorial Libraries

A study by Bogolubsky et al. (2007) discusses the synthesis of a combinatorial library of thieno[2,3-d]pyrimidin-2-ylmethanamines, which includes the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile. This method is used to construct the thieno[2,3-d]pyrimidine core with two diversity points, which can be further diversified for various applications in pharmaceutical research (Bogolubsky et al., 2007).

Development of PDE9A Inhibitors

Verhoest et al. (2012) describe the use of a pyrimidin-5-ylmethanamine structure in the development of PF-04447943, a selective brain penetrant PDE9A inhibitor. This compound is noteworthy for its application in treating cognitive disorders, showing promise in elevating central cGMP levels in the brain and demonstrating procognitive activity in rodent models (Verhoest et al., 2012).

Design of RIPK1 Inhibitors

Li et al. (2018) report on the design of pyrimidin-5-ylmethanamine derivatives as new receptor-interacting protein kinase 1 (RIPK1) inhibitors. These compounds, particularly one named 22b, have shown potent activity in preventing tumor metastasis and exhibit favorable pharmacokinetic properties (Li et al., 2018).

Kinase Inhibitor Research

Wang et al. (2004) discuss the synthesis and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors. These compounds, developed through structure-guided design, show significant potency against cyclin-dependent kinase-2 (CDK2), indicating their potential in cancer treatment and cell cycle regulation research (Wang et al., 2004).

Antioxidant Properties

Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, demonstrating their significant antioxidant activity. The study highlights the influence of pyrimidine derivatives on biological activities like antioxidant, anticancer, and anti-inflammatory effects (Rani et al., 2012).

properties

IUPAC Name

pyrimidin-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKWSOAZVMALEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidin-5-ylmethanamine dihydrochloride

CAS RN

1956356-28-7
Record name 1-(pyrimidin-5-yl)methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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